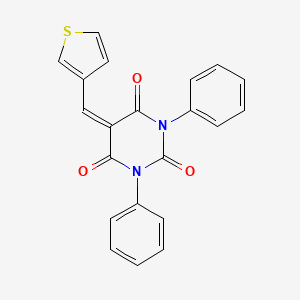

1,3-Diphenyl-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Diphenyl-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione, commonly known as DTDT, is an organic compound with a wide range of applications in pharmaceuticals, industrial catalysts, and agrochemicals. DTDT is a heterocyclic compound that contains a trione ring system. It is a colorless solid with a melting point of 88-90 °C and a boiling point of 305-310 °C. It is soluble in water and organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

Applications De Recherche Scientifique

Organometallic Chemistry and Polymerization Catalysts

Research into nickel(II) and palladium(II) diimine complexes bearing diphenyl aniline moieties, including those related to the structure of interest, has shown promising applications in olefin polymerization. These complexes have been synthesized, structurally characterized, and their polymerization properties investigated, highlighting their potential in creating new polymer materials with tailored properties (Schmid et al., 2001).

Computational Chemistry Studies

Computational studies have provided insights into the reactions of diazomethanes with benzylidene-phenylrhodanine derivatives, which are structurally related to the compound of interest. These studies have helped rationalize reaction pathways and product formations, contributing to our understanding of molecular interactions and reactivity patterns (Khlebnikov et al., 2016).

Materials Science: Anticancer Activity and Optoelectronic Applications

Novel thiophenes containing biological active diphenylsulfone, diazepin, and other moieties have shown significant anticancer activity against human tumor cell lines, suggesting the potential of these compounds in medical applications (Alsaid et al., 2013).

Additionally, heterocyclic compounds based on thiophenes have been synthesized for optoelectronic applications, demonstrating the versatility of these materials in creating blue and green emissive materials suitable for use in electronic devices (Ramkumar & Kannan, 2015).

Propriétés

IUPAC Name |

1,3-diphenyl-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O3S/c24-19-18(13-15-11-12-27-14-15)20(25)23(17-9-5-2-6-10-17)21(26)22(19)16-7-3-1-4-8-16/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTCDGMUVPFQPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diphenyl-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2864445.png)

![(1R,5S)-3-methoxy-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2864447.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2864449.png)

![(1R,5S)-8-((4'-methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2864450.png)

![Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2864452.png)

![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2864454.png)

![N-(3,4-dimethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2864457.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2864461.png)